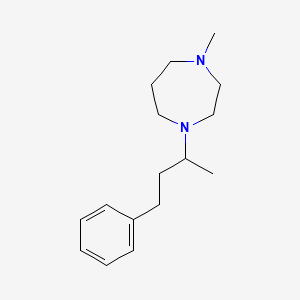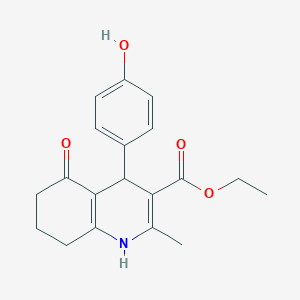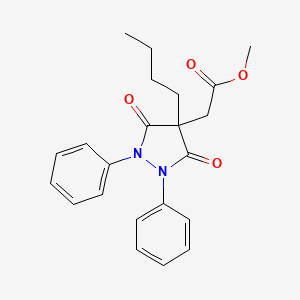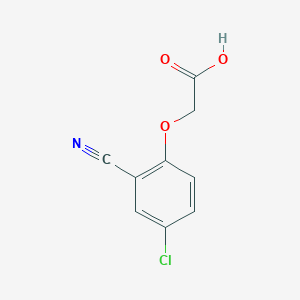
1-methyl-4-(1-methyl-3-phenylpropyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(1-methyl-3-phenylpropyl)-1,4-diazepane, also known as L-364,718, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential therapeutic applications in the treatment of anxiety and other psychiatric disorders.
Mécanisme D'action
1-methyl-4-(1-methyl-3-phenylpropyl)-1,4-diazepane acts as a benzodiazepine receptor ligand, specifically binding to the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal activity and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome. In addition, studies have shown that this compound can modulate the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-methyl-4-(1-methyl-3-phenylpropyl)-1,4-diazepane is its potential therapeutic applications in the treatment of anxiety and other psychiatric disorders. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome. However, one limitation of this compound is its potential for abuse and dependence, which may limit its clinical use.
Orientations Futures
1-methyl-4-(1-methyl-3-phenylpropyl)-1,4-diazepane has potential for further research in the field of psychiatric disorders. Future research could focus on the development of new analogs with improved pharmacological properties, as well as the investigation of the compound's potential therapeutic applications in other areas, such as epilepsy and sleep disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the compound's therapeutic effects and potential for abuse and dependence.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of anxiety and other psychiatric disorders. It acts as a benzodiazepine receptor ligand, enhancing the inhibitory effects of GABA and leading to a reduction in anxiety. While the compound has potential for further research, its potential for abuse and dependence may limit its clinical use.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(1-methyl-3-phenylpropyl)-1,4-diazepane involves the reaction of 1,4-diazepane with 1-methyl-3-phenylpropylamine. The reaction is carried out under controlled conditions, and the product is purified by recrystallization.
Applications De Recherche Scientifique
1-methyl-4-(1-methyl-3-phenylpropyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in the treatment of anxiety and other psychiatric disorders. It has been shown to have anxiolytic effects in animal models, and it has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
1-methyl-4-(4-phenylbutan-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-15(9-10-16-7-4-3-5-8-16)18-12-6-11-17(2)13-14-18/h3-5,7-8,15H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUJJXIXYFIVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5024946.png)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5024955.png)


![1-(3-chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5024965.png)
![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5024969.png)
![ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5024980.png)
![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)
![2-(3-bromo-4-fluorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5024992.png)
![N-{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B5025004.png)
![{2-[4-(1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5025035.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5025042.png)